5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- 3,3-dimethyl-2-morpholino-2,3-dihydrobenzo[b]furan-5-ol is a member of 1-benzofurans.
Brand Name: Vulcanchem
CAS No.: 1623-76-3
VCID: VC4085132
InChI: InChI=1S/C14H19NO3/c1-14(2)11-9-10(16)3-4-12(11)18-13(14)15-5-7-17-8-6-15/h3-4,9,13,16H,5-8H2,1-2H3
SMILES: CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-

CAS No.: 1623-76-3

Cat. No.: VC4085132

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- - 1623-76-3

Specification

CAS No. 1623-76-3
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name 3,3-dimethyl-2-morpholin-4-yl-2H-1-benzofuran-5-ol
Standard InChI InChI=1S/C14H19NO3/c1-14(2)11-9-10(16)3-4-12(11)18-13(14)15-5-7-17-8-6-15/h3-4,9,13,16H,5-8H2,1-2H3
Standard InChI Key ACPKVLPHIUATOO-UHFFFAOYSA-N
SMILES CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C
Canonical SMILES CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C

Introduction

Synthesis Pathways

The synthesis of 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- can be achieved through various organic reactions. Key steps include:

  • Formation of the Benzofuran Core: This involves cyclization reactions using phenolic precursors.

  • Introduction of the Morpholine Group: Typically achieved via nucleophilic substitution or reductive amination.

  • Methylation: Alkylation reactions are used to introduce methyl groups at specific positions on the benzofuran ring.

The choice of reagents and conditions depends on the desired yield and purity.

Biological Activity and Applications

3.1 Pharmacological Potential
Compounds with benzofuran and morpholine moieties are often explored for their pharmacological properties due to their ability to interact with enzymes or receptors involved in disease pathways. Preliminary studies suggest that derivatives of this compound exhibit:

  • Antibacterial activity against clinical strains.

  • Cytotoxic effects on cancer cell lines .

3.2 Agrochemical Applications
Benzofuran derivatives are known for their insecticidal and herbicidal properties. The morpholine substitution in this compound may enhance its activity against agricultural pests.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsKey Applications
7-BenzofuranolBenzofuran core without morpholineInsecticidal properties
2-MethylbenzofuranSingle methyl groupOrganic synthesis precursor
Benzofuranyl EstersFunctionalized estersHerbicidal activity

The unique morpholine substitution in 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- may improve its biological activity compared to these analogs .

Research Gaps and Future Directions

Despite its potential, further studies are needed to:

  • Evaluate its detailed pharmacokinetics and toxicity profiles.

  • Explore its mechanism of action through enzyme or receptor interaction studies.

  • Investigate its efficacy in vivo for therapeutic or agricultural applications.

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